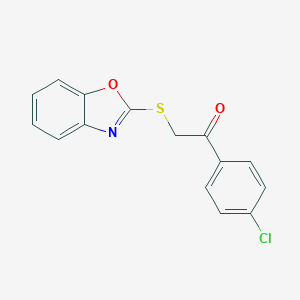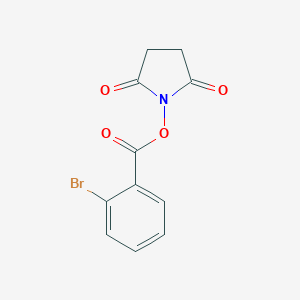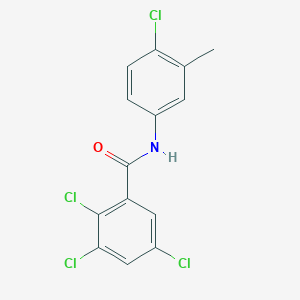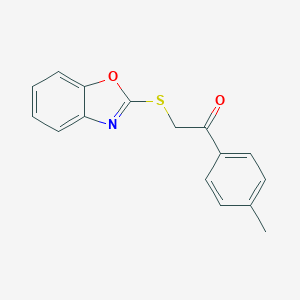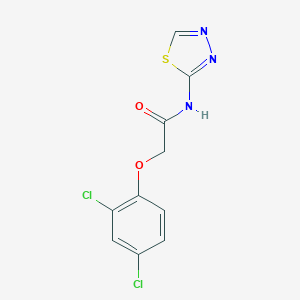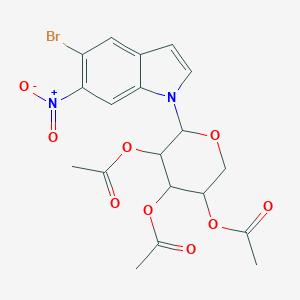
3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate: is a complex organic compound that features a unique combination of functional groups, including acetoxy, bromo, nitro, and indole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Bromination and Nitration: The indole derivative is then subjected to bromination and nitration reactions to introduce the bromo and nitro groups, respectively. These reactions are typically carried out using bromine and nitric acid under controlled conditions.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In synthetic chemistry, 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for a wide range of chemical transformations.
Biology
The compound’s indole moiety is known for its biological activity. Indole derivatives have been studied for their antiviral, anticancer, and antimicrobial properties .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. The presence of the nitro and bromo groups may enhance its activity against certain biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.
作用机制
The biological activity of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate is primarily attributed to its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing various biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromo group can participate in halogen bonding, enhancing the compound’s binding affinity .
相似化合物的比较
Similar Compounds
- [4,5-Diacetyloxy-2-(2,4,6-tribromophenoxy)oxan-3-yl] acetate
- [4,5-Diacetyloxy-6-[7-hydroxy-5-methoxy-4-oxo-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-6-yl]oxan-3-yl] acetate
Uniqueness
The uniqueness of 3,5-bis(acetyloxy)-2-{5-bromo-6-nitro-1H-indol-1-yl}tetrahydro-2H-pyran-4-yl acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both bromo and nitro groups on the indole moiety is particularly noteworthy, as it allows for diverse chemical modifications and potential therapeutic applications.
属性
分子式 |
C19H19BrN2O9 |
|---|---|
分子量 |
499.3g/mol |
IUPAC 名称 |
[4,5-diacetyloxy-6-(5-bromo-6-nitroindol-1-yl)oxan-3-yl] acetate |
InChI |
InChI=1S/C19H19BrN2O9/c1-9(23)29-16-8-28-19(18(31-11(3)25)17(16)30-10(2)24)21-5-4-12-6-13(20)15(22(26)27)7-14(12)21/h4-7,16-19H,8H2,1-3H3 |
InChI 键 |
PXIOXYQPNAXNHQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C=CC3=CC(=C(C=C32)[N+](=O)[O-])Br |
规范 SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)N2C=CC3=CC(=C(C=C32)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[1-(3,4-dichlorophenyl)ethylidene]isonicotinohydrazide](/img/structure/B412045.png)
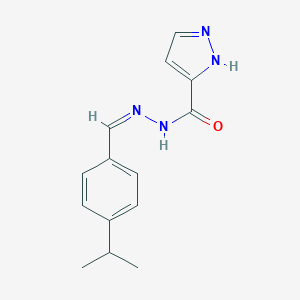
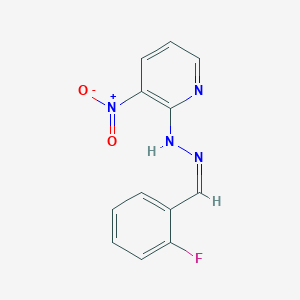
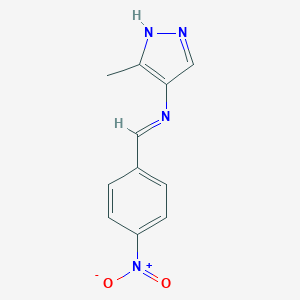
![2-[(2-Hydroxy-5-nitrobenzylidene)amino]benzonitrile](/img/structure/B412049.png)
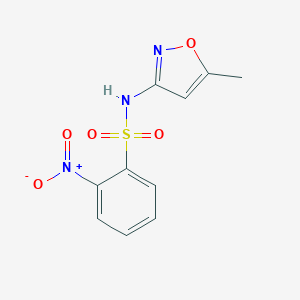
![N'-[4-(diethylamino)benzylidene]-3-methylbutanohydrazide](/img/structure/B412056.png)
